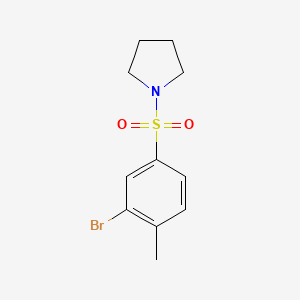

1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromo-4-methylphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c1-9-4-5-10(8-11(9)12)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCKAIVQKQHOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428449 | |

| Record name | 1-(3-BROMO-4-METHYLPHENYLSULFONYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-75-3 | |

| Record name | 1-(3-BROMO-4-METHYLPHENYLSULFONYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine, a molecule of interest in synthetic and medicinal chemistry. Drawing upon established principles of organic chemistry and data from analogous structures, this document details its chemical properties, a robust synthetic pathway, and potential avenues for its application in research and development.

Core Molecular Attributes

This compound is a sulfonamide derivative characterized by a pyrrolidine ring attached to a substituted phenylsulfonyl group. The presence of a bromine atom and a methyl group on the aromatic ring offers distinct electronic and steric properties, making it a versatile scaffold for further chemical modification.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 850429-75-3 | [1] |

| Molecular Formula | C11H14BrNO2S | [1][2] |

| Molecular Weight | 304.21 g/mol | [2] |

| Appearance | Solid (predicted) | |

| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Br | [3] |

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the preparation of the key intermediate, 3-bromo-4-methylphenylsulfonyl chloride, followed by its reaction with pyrrolidine. This approach is a classic example of nucleophilic substitution at a sulfonyl group.

Synthesis of the Precursor: 3-Bromo-4-methylphenylsulfonyl Chloride

The synthesis of the sulfonyl chloride precursor can be accomplished starting from 3-bromo-4-methylaniline. A plausible synthetic route involves a Sandmeyer-type reaction followed by chlorosulfonation.

Step 1: Diazotization of 3-Bromo-4-methylaniline

3-Bromo-4-methylaniline is treated with a cold, aqueous solution of sodium nitrite and a strong acid, such as hydrochloric acid, to form the corresponding diazonium salt. This intermediate is typically not isolated and is used directly in the subsequent step. The reaction is highly exothermic and requires careful temperature control (0-5 °C) to prevent decomposition of the diazonium salt.

Step 2: Sulfonyl Chloride Formation

The diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid, in the presence of a copper(I) chloride catalyst. This reaction, a variation of the Sandmeyer reaction, introduces the sulfonyl chloride group onto the aromatic ring, displacing the diazonium group.

Synthesis of this compound

The final step involves the reaction of 3-bromo-4-methylphenylsulfonyl chloride with pyrrolidine. This is a nucleophilic substitution reaction where the nitrogen atom of pyrrolidine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.2 equivalents) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents) or pyridine (1.5 equivalents), to the solution to act as a scavenger for the HCl generated during the reaction.

-

Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic nature of the reaction.

-

Addition of Sulfonyl Chloride: Dissolve 3-bromo-4-methylphenylsulfonyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the cooled pyrrolidine solution over 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess pyrrolidine and base, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the sulfonyl chloride.

-

Anhydrous Solvent: Essential to prevent unwanted side reactions of the highly reactive sulfonyl chloride with water.

-

Excess Pyrrolidine and Base: The use of excess pyrrolidine and a non-nucleophilic base ensures complete consumption of the sulfonyl chloride and neutralizes the HCl byproduct, driving the reaction to completion.

-

Controlled Addition at Low Temperature: The reaction is exothermic, and slow addition at 0 °C helps to control the reaction rate and prevent the formation of side products.

Visualizing the Synthesis Workflow

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | Ar-H (ortho to SO₂) |

| ~7.60 | dd | 1H | Ar-H (ortho to Br) |

| ~7.35 | d | 1H | Ar-H (meta to SO₂) |

| ~3.30 | t | 4H | -N-CH₂- (pyrrolidine) |

| ~2.50 | s | 3H | Ar-CH₃ |

| ~1.90 | m | 4H | -CH₂-CH₂- (pyrrolidine) |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~142.0 | Ar-C (ipso to SO₂) |

| ~139.5 | Ar-C (ipso to CH₃) |

| ~134.0 | Ar-CH (ortho to SO₂) |

| ~131.0 | Ar-CH (ortho to Br) |

| ~128.0 | Ar-C (ipso to Br) |

| ~125.0 | Ar-CH (meta to SO₂) |

| ~48.0 | -N-CH₂- (pyrrolidine) |

| ~24.0 | -CH₂-CH₂- (pyrrolidine) |

| ~20.0 | Ar-CH₃ |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-3000 | C-H stretch (aromatic) |

| 2980-2850 | C-H stretch (aliphatic) |

| 1350-1320 | S=O stretch (asymmetric) |

| 1170-1150 | S=O stretch (symmetric) |

| 1100-1000 | C-N stretch |

| 800-700 | C-H bend (aromatic) |

| 600-500 | C-Br stretch |

Predicted Mass Spectrum (EI)

-

Molecular Ion (M⁺): m/z = 303/305 (due to bromine isotopes)

-

Key Fragmentation Pattern: Loss of the pyrrolidine ring (M - 70), cleavage of the S-N bond, and fragmentation of the aromatic ring.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the arylsulfonyl group and the bromine substituent on the aromatic ring.

Reactivity of the Sulfonamide Moiety

The sulfonamide linkage is generally stable to a wide range of reaction conditions. However, the nitrogen atom is weakly basic.

Reactivity of the Aromatic Ring

The bromine atom on the aromatic ring provides a handle for further functionalization through various cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a new carbon-carbon bond.

-

Heck Coupling: Reaction with alkenes under palladium catalysis.

-

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a carbon-nitrogen bond with an amine.

-

Sonogashira Coupling: Palladium-catalyzed reaction with a terminal alkyne.

These reactions allow for the introduction of a wide variety of substituents, making this compound a valuable building block for creating libraries of compounds for screening in drug discovery programs.

Visualizing a Potential Reaction Pathway

Caption: Example of a Suzuki coupling reaction.

Potential Applications in Drug Discovery

The pyrrolidine ring is a common motif in many biologically active compounds and FDA-approved drugs. The sulfonamide group is also a well-established pharmacophore. The combination of these two moieties, along with the potential for further diversification via the bromo-substituent, makes this compound an attractive scaffold for the development of novel therapeutic agents. Arylsulfonamides have been investigated for a wide range of biological activities, including as antibacterial, anticancer, and anti-inflammatory agents.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory fume hood.[2] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]

Conclusion

This compound is a readily accessible and highly versatile chemical entity. Its synthesis from common starting materials is straightforward. The presence of multiple functional groups, particularly the reactive bromine atom, provides a platform for extensive chemical modification. This makes it a valuable building block for medicinal chemists and researchers in the field of drug discovery, offering the potential to generate diverse libraries of novel compounds for biological screening.

References

- Sinfoo Biotech. This compound,(CAS# 850429-75-3). [Link]

- PubChem. 1-(3-Bromo-4-methylbenzoyl)pyrrolidine. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the novel sulfonamide derivative, 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine. As a compound of interest in medicinal chemistry and drug discovery, understanding its fundamental characteristics is paramount for its application in further research and development. This document consolidates available data, presents predicted properties based on established chemical principles, and outlines detailed experimental protocols for their empirical determination. The synthesis, structural elucidation, and key physicochemical parameters are discussed to provide a holistic understanding of this molecule. While specific experimental data for this compound is not widely published, this guide offers a robust framework for its characterization, grounded in established scientific methodologies.

Introduction and Chemical Identity

This compound is a synthetic organic compound featuring a sulfonamide linkage between a substituted aromatic ring and a pyrrolidine moiety. The presence of the bromine atom and the methyl group on the phenyl ring, combined with the saturated heterocyclic pyrrolidine, suggests a molecule with potential for nuanced biological activity and tailored physicochemical properties. Sulfonamides are a well-established class of compounds with a broad spectrum of therapeutic applications, and the pyrrolidine ring is often incorporated into drug candidates to enhance solubility and metabolic stability.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| Chemical Name | This compound | Sinfoo Biotech[1] |

| CAS Number | 850429-75-3 | Sinfoo Biotech[1] |

| Molecular Formula | C₁₁H₁₄BrNO₂S | Sinfoo Biotech[1] |

| Molecular Weight | 304.21 g/mol | Achmem[2] |

| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Br | Achmem[2] |

Predicted Physicochemical Properties

Due to the limited availability of published experimental data for this specific molecule, the following table presents predicted physicochemical properties. These predictions are generated using established computational models and provide a valuable starting point for experimental design.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method of Prediction |

| Melting Point | Likely a solid at room temperature | Based on the high molecular weight and presence of polar functional groups. |

| Boiling Point | > 300 °C (decomposes) | Estimated based on the thermal stability of similar sulfonamides. |

| LogP (Octanol/Water) | ~2.5 - 3.5 | Calculated using cheminformatics software (e.g., XLogP3, ChemDraw). |

| Aqueous Solubility | Low to moderate | Inferred from the hydrophobic phenyl ring and bromine atom, balanced by the polar sulfonamide and pyrrolidine groups. |

| pKa (most basic) | ~ -2 to 0 (Sulfonamide Nitrogen) | Estimated based on the electron-withdrawing nature of the sulfonyl group. |

Synthesis and Structural Elucidation

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction between 3-bromo-4-methylbenzenesulfonyl chloride and pyrrolidine. This is a standard and efficient method for the formation of sulfonamides.

General Synthetic Workflow

The synthesis can be conceptualized in two main stages: the preparation of the sulfonyl chloride precursor and the subsequent reaction with pyrrolidine.

Caption: General synthetic workflow for this compound.

Molecular Structure Diagram

The structural features of the molecule are key to its physical and chemical behavior.

Caption: Molecular structure of this compound.

Experimental Protocols for Physical Property Determination

The following protocols are provided as a guide for the experimental determination of the key physical properties of this compound.

Determination of Melting Point

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp® or similar).

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased at a rate of 10-15 °C per minute for a preliminary determination.

-

Once a rough melting range is observed, the procedure is repeated with a fresh sample, with the temperature raised rapidly to within 20 °C of the expected melting point, and then at a slower rate of 1-2 °C per minute.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

-

Determination of Solubility

-

Apparatus: Analytical balance, vials, magnetic stirrer, and a method for quantitative analysis (e.g., HPLC-UV).

-

Procedure (for aqueous solubility):

-

An excess amount of the compound is added to a known volume of deionized water in a sealed vial.

-

The suspension is stirred at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered through a 0.45 µm filter to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC with a standard calibration curve.

-

Spectroscopic Characterization

-

¹H NMR: Expected signals would include aromatic protons (likely complex multiplets in the 7-8 ppm region), the methyl group protons (a singlet around 2.4 ppm), and the pyrrolidine protons (multiplets in the 1.5-3.5 ppm range).

-

¹³C NMR: Expected signals would include aromatic carbons, the methyl carbon, the pyrrolidine carbons, and the sulfonyl carbon.

-

Expected Absorptions: Strong absorptions characteristic of the sulfonyl group (S=O) are expected around 1350 cm⁻¹ (asymmetric stretch) and 1160 cm⁻¹ (symmetric stretch). Aromatic C-H and C=C stretching bands, as well as aliphatic C-H stretching from the pyrrolidine and methyl groups, would also be present.

-

The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M+ and M+2 pattern.

Safety and Handling

Based on available supplier information, this compound should be handled with care. The following hazard statements have been noted: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with significant potential in the field of drug discovery. While comprehensive experimental data on its physical properties is not yet widely available, this guide provides a foundational understanding of its chemical identity, predicted characteristics, and the established methodologies for their empirical determination. The protocols and data presented herein are intended to empower researchers to confidently handle, characterize, and utilize this promising molecule in their future investigations.

References

- Sinfoo Biotech. This compound,(CAS# 850429-75-3). [Link]

Sources

A Technical Guide to the Structural Elucidation of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine

Abstract

The robust and unambiguous determination of a chemical structure is a cornerstone of drug discovery, chemical synthesis, and materials science. This guide provides an in-depth, technical walkthrough for the complete structural elucidation of 1-(3-bromo-4-methylphenylsulfonyl)pyrrolidine, a substituted aromatic sulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the selection of analytical techniques, the interpretation of complex spectral data, and the logical workflow required to achieve full structural confirmation. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a comprehensive suite of Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating system of protocols. The guide culminates with the definitive confirmation provided by single-crystal X-ray crystallography, offering a holistic and authoritative approach to modern structure elucidation.

Introduction: The Imperative for Rigorous Structural Verification

In the landscape of pharmaceutical and chemical research, the precise molecular structure of a compound dictates its function, reactivity, and safety profile. The subject of this guide, this compound, possesses key structural motifs—a substituted aromatic ring, a sulfonamide linker, and a pyrrolidine moiety—that are prevalent in medicinally active compounds. The presence of a bromine atom and a stereocenter on the pyrrolidine ring (if substituted) introduces further complexity, demanding a multi-faceted analytical approach.

This document is structured to mirror the logical progression of an actual scientific investigation. We begin with foundational techniques that confirm molecular weight and functional groups, then proceed to the intricate connectivity mapping provided by advanced NMR, and finally, achieve absolute spatial arrangement through X-ray crystallography. Each step is designed to build upon the last, creating a cascade of evidence that culminates in an irrefutable structural assignment.

Foundational Analysis: Confirming Molecular Identity and Functional Groups

The initial phase of structure elucidation focuses on confirming the molecular formula and identifying the key functional groups present. This is efficiently accomplished through a combination of Mass Spectrometry and Infrared Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is the first-line technique for determining the molecular weight of a synthesized compound. For this compound (C₁₁H₁₄BrNO₂S), high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is critical for confirming the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the analyte in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Ionization Mode: Operate in positive ion mode to generate the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. The instrument must be calibrated to ensure high mass accuracy (< 5 ppm).

Data Interpretation: The presence of bromine provides a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Therefore, the [M+H]⁺ ion peak will appear as a doublet with a mass difference of 2 Da and nearly equal intensity. This isotopic signature is a powerful diagnostic tool. The fragmentation of aromatic sulfonamides under ESI-MS conditions often involves the loss of SO₂ (64 Da), providing further structural confirmation.[1][2][3][4]

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₁₁H₁₄BrNO₂S | |

| Monoisotopic Mass | 303.9932 u | Calculated for C₁₁H₁₄⁷⁹BrNO₂S |

| [M+H]⁺ (HRMS) | m/z 304.9998 (⁷⁹Br) | Confirms elemental composition. |

| m/z 306.9977 (⁸¹Br) | Characteristic 1:1 isotopic pattern confirms the presence of one bromine atom. | |

| Major Fragment | [M+H - SO₂]⁺ | Loss of sulfur dioxide is a hallmark of sulfonamide fragmentation.[2][3] |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy probes the vibrational modes of molecules, providing definitive evidence for the presence of specific functional groups.[5] For our target molecule, the sulfonamide group is of primary interest.

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted.[6]

Data Interpretation: The sulfonamide group (SO₂N) gives rise to two strong, characteristic stretching vibrations.[7][8][9] The aromatic ring and aliphatic C-H bonds will also be evident.

| Functional Group | Characteristic Absorption Bands (cm⁻¹) | Vibrational Mode |

| Sulfonamide (SO₂) | 1320–1310 | Asymmetric SO₂ Stretch[8] |

| 1155–1143 | Symmetric SO₂ Stretch[8] | |

| Aromatic C=C | 1594–1489 | Ring Stretching[8] |

| Aromatic C-H | ~3100 | C-H Stretch |

| Aliphatic C-H (Pyrrolidine) | 2980-2850 | C-H Stretch |

Advanced Structural Analysis: 2D NMR for Connectivity Mapping

With the molecular formula and key functional groups confirmed, the next critical phase is to establish the precise connectivity of the atoms. A suite of NMR experiments, including ¹H, ¹³C, and various 2D techniques, provides the necessary data to assemble the molecular puzzle.

Workflow for NMR-Based Structure Elucidation

The logical flow of NMR analysis ensures that each piece of data builds upon the last, leading to a comprehensive and validated structural assignment.

Caption: Logical workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Experiments: Acquire the following spectra:

-

¹H NMR

-

¹³C{¹H} NMR (proton-decoupled)

-

²D COSY (Correlation Spectroscopy)

-

²D HSQC (Heteronuclear Single Quantum Coherence)

-

²D HMBC (Heteronuclear Multiple Bond Correlation)

-

Interpreting the NMR Data

¹H NMR Spectroscopy: This spectrum reveals the number of unique proton environments and their neighboring protons through chemical shifts (δ) and coupling constants (J).

-

Aromatic Region (δ 7.0-8.0 ppm): The 3-bromo-4-methylphenyl group will show three distinct aromatic proton signals. Their splitting patterns (singlet, doublet, doublet of doublets) and coupling constants will confirm their relative positions on the ring.

-

Pyrrolidine Region (δ 3.0-4.0 ppm and δ 1.8-2.2 ppm): The pyrrolidine ring protons will appear as multiplets. The two protons alpha to the nitrogen (N-CH₂) will be deshielded (downfield) compared to the beta protons (CH₂-CH₂).

-

Methyl Region (δ ~2.4 ppm): The methyl group attached to the aromatic ring will appear as a singlet.

¹³C NMR Spectroscopy: This spectrum identifies all unique carbon environments.

-

Aromatic Carbons (δ 120-150 ppm): Six signals are expected for the aromatic ring, including quaternary carbons (C-S, C-Br, C-CH₃).

-

Pyrrolidine Carbons (δ ~48 ppm and ~25 ppm): Two signals are expected, one for the alpha carbons and one for the beta carbons.[10]

-

Methyl Carbon (δ ~20 ppm): A single signal for the methyl group.

2D NMR Spectroscopy:

-

COSY: This experiment maps ¹H-¹H coupling correlations. It will definitively link adjacent protons within the pyrrolidine ring and within the aromatic spin system.

-

HSQC: This spectrum correlates each proton signal with its directly attached carbon. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

-

HMBC: This is the key experiment for assembling the fragments. It shows correlations between protons and carbons that are 2-3 bonds away. Critical HMBC correlations would include:

-

From the pyrrolidine alpha-protons to the sulfonyl-bearing aromatic carbon.

-

From the aromatic methyl protons to the adjacent aromatic carbons.

-

From the aromatic protons to neighboring carbons, confirming the substitution pattern.

-

| Technique | Information Gained | Key Insights for C₁₁H₁₄BrNO₂S |

| ¹H NMR | Proton environments, integration, and coupling. | Confirms aromatic substitution pattern, pyrrolidine protons, and methyl group. |

| ¹³C NMR | Unique carbon environments. | Identifies all 11 carbons, including quaternary ones. |

| COSY | ¹H-¹H connectivity through bonds. | Traces the spin systems in the pyrrolidine and aromatic rings. |

| HSQC | Direct ¹H-¹³C one-bond correlations. | Assigns carbon signals to their attached protons. |

| HMBC | Long-range ¹H-¹³C (2-3 bond) correlations. | Connects the pyrrolidine ring to the sulfonyl group and the sulfonyl group to the aromatic ring. |

Definitive Confirmation: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[11][12][13] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, bond lengths, and bond angles.

The Crystallography Workflow

Caption: Workflow for single-crystal X-ray crystallography.

Experimental Protocol: X-ray Crystallography

-

Crystallization: Growing a suitable single crystal is often the most challenging step.[13][14] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering. A variety of solvents should be screened.[15]

-

Mounting: A high-quality crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final atomic coordinates.

Data Interpretation: The output of a successful crystallographic experiment is a Crystallographic Information File (CIF), which contains the atomic coordinates, bond lengths, bond angles, and other critical parameters. This provides an unequivocal 3D representation of the molecule, confirming the connectivity established by NMR and providing precise geometric information.

Conclusion

The structural elucidation of this compound serves as a model case for the rigorous, multi-technique approach required in modern chemical science. By systematically employing Mass Spectrometry, FT-IR, a full suite of NMR experiments, and finally, single-crystal X-ray crystallography, we construct a self-validating framework of evidence. This logical progression, from elemental composition to functional group identification, through-bond connectivity, and finally to a precise three-dimensional structure, ensures the highest degree of scientific integrity and confidence. This guide provides not just the protocols, but the expert-driven rationale behind them, empowering researchers to apply these principles to their own structural challenges.

References

- 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry. 2007;13(29):8294-301.

- Infrared Spectra of Sulfonamide Derivatives. I.

- Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations.

- The Shapes of Sulfonamides: A Rot

- Validating Sulfonamide Formation: A Comparative Guide to Spectroscopic Methods. Benchchem.

- FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion...

- A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical prepar

- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Deriv

- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.

- Analysis of sulfonamides. Slideshare.

- Mass spectral fragmentations of sulfonates.

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.

- Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.

- Mass Spectra of Some Sulfinate Esters and Sulfones.

- Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Deriv

- FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper...

- Infrared Study of New Sulfonylurea Derivatives and Sulfonamides. Analytical Chemistry.

- Pyrrolidine(123-75-1) 13C NMR spectrum. ChemicalBook.

- Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry.

- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

- Absolute Configuration of Small Molecules by Co‐Crystalliz

- X-ray Crystallography.

- X-ray Crystallography for Molecular Structure Determin

- X-ray crystallography. Wikipedia.

- Bromin

- Resources – Crystallography Center. UT Dallas Research Labs.

Sources

- 1. aaqr.org [aaqr.org]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 11. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. azolifesciences.com [azolifesciences.com]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 15. Resources – Crystallography Center [labs.utdallas.edu]

An In-depth Technical Guide to 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine (CAS Number: 850363-23-4), a heterocyclic sulfonamide of significant interest in medicinal chemistry and drug discovery. The document details the synthesis of this compound, including a step-by-step protocol for its precursor, 3-bromo-4-methylbenzenesulfonyl chloride, and its subsequent reaction with pyrrolidine. It offers a thorough guide to the analytical characterization of the final product, including expected spectroscopic signatures. Furthermore, this guide explores the rationale behind its molecular design, leveraging the established pharmacological importance of the pyrrolidine and sulfonamide scaffolds. Potential applications in drug development are discussed, positioning this compound as a valuable building block for creating novel therapeutic agents.

Introduction: The Strategic Combination of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic assembly of "privileged scaffolds"—molecular frameworks that are known to interact with a variety of biological targets—is a cornerstone of rational drug design. This compound is a prime example of this strategy, covalently linking two such scaffolds: the pyrrolidine ring and the aromatic sulfonamide group.

The pyrrolidine ring , a five-membered saturated nitrogen heterocycle, is a ubiquitous feature in a multitude of FDA-approved drugs and natural alkaloids.[1][2] Its significance is derived from its unique three-dimensional, sp³-hybridized structure, which allows for a more thorough exploration of pharmacophore space compared to flat, aromatic systems.[1][3] This non-planar structure can introduce critical stereochemical elements that dictate the binding affinity and biological activity of a molecule.[3] The incorporation of a pyrrolidine moiety can also enhance the physicochemical properties of a drug candidate, such as its solubility and metabolic stability.[3][4]

The aromatic sulfonamide group is another pharmacologically vital functional group, renowned for its diverse range of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[5][6] The sulfonyl group can act as a hydrogen bond acceptor, playing a crucial role in the interaction of a molecule with its biological target.[6]

The combination of these two moieties in this compound results in a versatile chemical entity with considerable potential for elaboration in drug design and development programs. The bromo and methyl substituents on the phenyl ring provide additional vectors for chemical modification, allowing for the fine-tuning of its steric and electronic properties to optimize interactions with a specific biological target.

Synthesis and Elucidation of Structure

The synthesis of this compound is a two-step process, beginning with the preparation of the key intermediate, 3-bromo-4-methylbenzenesulfonyl chloride, followed by its reaction with pyrrolidine.

Step 1: Synthesis of 3-Bromo-4-methylbenzenesulfonyl Chloride

The preparation of aryl sulfonyl chlorides can be achieved through several methods, including the direct chlorosulfonylation of an aromatic ring or a Sandmeyer-type reaction from the corresponding aniline.[7] For the synthesis of 3-bromo-4-methylbenzenesulfonyl chloride, a direct electrophilic aromatic substitution using chlorosulfonic acid on 2-bromotoluene is a plausible and efficient route.[8][9]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chloroform (10 mL) to 0 °C in an ice bath.

-

Addition of Starting Material: To the cooled chloroform, add 2-bromotoluene (10.0 mmol, 1.0 equiv).

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (30.0 mmol, 3.0 equiv) dropwise to the stirred solution over 30 minutes, ensuring the temperature is maintained between 0 and 5 °C.[8]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-4-methylbenzenesulfonyl chloride. The product can be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR.

Rationale for Experimental Choices: The use of an excess of chlorosulfonic acid helps to drive the reaction to completion.[8] The reaction is performed at low temperature to control the exothermicity and minimize the formation of side products. Pouring the reaction mixture onto ice serves to quench the reaction and hydrolyze any remaining chlorosulfonic acid.

Step 2: Synthesis of this compound

The formation of the final product proceeds via a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the highly nucleophilic pyrrolidine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the elimination of a chloride ion and the formation of the stable sulfonamide bond.

-

Reaction Setup: In a round-bottom flask, dissolve pyrrolidine (12.0 mmol, 1.2 equiv) and triethylamine (15.0 mmol, 1.5 equiv) in anhydrous dichloromethane (20 mL). Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve 3-bromo-4-methylbenzenesulfonyl chloride (10.0 mmol, 1.0 equiv) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred pyrrolidine solution over 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Rationale for Experimental Choices: Triethylamine is used as a base to neutralize the hydrogen chloride (HCl) generated during the reaction, which drives the equilibrium towards the product. The aqueous workup is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.[10][11][12]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale/Reference |

| Molecular Formula | C₁₁H₁₄BrNO₂S | Based on structure |

| Molecular Weight | 304.20 g/mol | Based on structure |

| Appearance | White to off-white solid | Typical for sulfonamides[11] |

| Melting Point | 100-150 °C | Solids of similar MW |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in Hexanes; Insoluble in water | General solubility of organic compounds[13] |

| logP | ~3.0 - 4.0 | Predicted based on similar structures |

Spectroscopic Analysis

Full characterization of the synthesized compound would rely on a combination of spectroscopic methods.

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks / Signals |

| ¹H NMR | - Aromatic protons (3H, multiplet, δ 7.5-8.0 ppm) - Pyrrolidine α-protons (4H, triplet, δ 3.2-3.5 ppm) - Pyrrolidine β-protons (4H, multiplet, δ 1.8-2.0 ppm) - Methyl protons (3H, singlet, δ 2.4-2.6 ppm) |

| ¹³C NMR | - Aromatic carbons (δ 120-145 ppm) - Pyrrolidine α-carbons (δ ~48 ppm) - Pyrrolidine β-carbons (δ ~25 ppm) - Methyl carbon (δ ~20 ppm) |

| FT-IR (cm⁻¹) | - Asymmetric SO₂ stretch: ~1350-1320 - Symmetric SO₂ stretch: ~1160-1140 - C-N stretch: ~1200-1100 - Aromatic C-H stretch: ~3100-3000 - Aliphatic C-H stretch: ~2980-2850 |

| Mass Spec (ESI+) | [M+H]⁺ at m/z ~305.0, 307.0 (characteristic isotopic pattern for Bromine) |

Rationale for Predictions: The predicted ¹H NMR chemical shifts are based on the known deshielding effect of the sulfonyl group on the adjacent α-protons of the pyrrolidine ring, and the typical aromatic and aliphatic proton resonances.[14][15] The IR stretching frequencies for the sulfonyl group are highly characteristic and are a key indicator of sulfonamide formation.[11][16]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile scaffold for the development of novel therapeutic agents. The combination of the pyrrolidine and sulfonamide moieties is found in a wide array of biologically active compounds.[2][5]

A Scaffold for Diverse Biological Targets

-

Enzyme Inhibition: The sulfonamide group is a well-established pharmacophore for enzyme inhibitors. For instance, many carbonic anhydrase and protease inhibitors incorporate this moiety.[5] The pyrrolidine ring can provide crucial interactions with the enzyme's active site, enhancing binding affinity and selectivity.[1]

-

Receptor Modulation: Aryl sulfonamides are known to modulate the activity of various G-protein coupled receptors (GPCRs), including serotonin receptors.[16][17] The pyrrolidine scaffold can be modified to introduce specific stereochemistry, which is often critical for potent and selective receptor binding.[3]

-

Antidiabetic Agents: Certain sulfonylpyrrolidine derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[2][18]

-

Anticancer and Anti-inflammatory Activity: The pyrrolidine ring is a core component of several anticancer and anti-inflammatory drugs.[1][2] Its three-dimensional structure allows for precise orientation of substituents to interact with targets in pathways related to cell proliferation and inflammation.[1]

Diagram of Potential Pharmacological Roles

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. Sulfonimidamides in Medicinal and Agricultural Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. 1-(Phenylsulfonyl)pyrrolidine | C10H13NO2S | CID 246138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Sulfonamide Derivatives and Pharmaceutical Applications Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine molecular weight

An In-depth Technical Guide to 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a robust two-step synthetic pathway including the preparation of the key intermediate 3-bromo-4-methylbenzenesulfonyl chloride, and describes the underlying reaction mechanism. Detailed experimental protocols, analytical characterization techniques, and critical safety information are provided. This guide serves as an essential resource for researchers and scientists engaged in the synthesis and application of novel sulfonamide-based compounds, leveraging the unique structural combination of a substituted phenylsulfonyl group and a pyrrolidine moiety for the development of new therapeutic agents.

Physicochemical Properties and Structural Analysis

This compound is a sulfonyl-substituted heterocyclic compound. Its structure incorporates a pyrrolidine ring, a privileged scaffold in drug discovery known for imparting favorable physicochemical properties like enhanced solubility, and a 3-bromo-4-methylphenylsulfonyl group, a common pharmacophore in a wide array of therapeutic agents.[1][2] The strategic combination of these moieties results in a versatile chemical building block for further elaboration in drug design programs.[1]

Table 1: Key Physicochemical Data and Identifiers

| Property | Value | Source(s) |

| Molecular Weight | 304.20 g/mol | [3][4] |

| Molecular Formula | C₁₁H₁₄BrNO₂S | [3][4] |

| CAS Number | 850429-75-3 | [3][4] |

| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Br | [4][5] |

| Storage Conditions | Sealed in dry, Room Temperature | [4][5] |

Synthesis and Reaction Mechanism

The synthesis of this compound is achieved through a well-established two-step process. The first step involves the preparation of the sulfonyl chloride precursor, followed by a nucleophilic substitution reaction with pyrrolidine to form the final sulfonamide product.

Step 1: Synthesis of 3-Bromo-4-methylbenzenesulfonyl Chloride (Precursor)

The key precursor is synthesized via electrophilic aromatic substitution, specifically the chlorosulfonation of 4-bromotoluene. In this reaction, chlorosulfonic acid serves as the electrophile, substituting a hydrogen atom on the aromatic ring with a sulfonyl chloride group (-SO₂Cl).[6][7] The directing effects of the methyl (ortho-, para-directing) and bromo (ortho-, para-directing) substituents guide the incoming electrophile.

Step 2: Synthesis of this compound

The final product is formed through a nucleophilic substitution reaction at the sulfonyl group. The nitrogen atom of the highly nucleophilic pyrrolidine attacks the electrophilic sulfur atom of 3-bromo-4-methylbenzenesulfonyl chloride.[1] This is followed by the elimination of a chloride ion, resulting in the formation of a stable sulfonamide bond. A base, such as triethylamine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction, which drives the equilibrium towards the product.[1][6]

Reaction Mechanism

The formation of the sulfonamide bond is a classic example of nucleophilic acyl substitution on a sulfonyl group. The mechanism proceeds via a two-step process:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate.

-

Elimination: The intermediate collapses, and the chloride ion, being a good leaving group, is eliminated. The protonated nitrogen is then deprotonated by the base (triethylamine) to yield the final, stable sulfonamide product.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iris.unipa.it [iris.unipa.it]

- 3. This compound,(CAS# 850429-75-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. 850429-75-3|this compound|BLD Pharm [bldpharm.com]

- 5. achmem.com [achmem.com]

- 6. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. 4-BROMO-TOLUENE-3-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Data Analysis of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-bromo-4-methylphenylsulfonyl)pyrrolidine, a compound of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for its interpretation and application. The structure of this guide is designed to provide a logical and in-depth exploration of the spectroscopic characteristics of the title compound, moving from the foundational principles of each technique to the nuanced interpretation of the resulting data.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₄BrNO₂S and a molecular weight of 304.21 g/mol , is a sulfonamide derivative.[1][2] The structural elucidation of such molecules is paramount in drug discovery and development, where a precise understanding of the molecular architecture is essential for predicting activity, metabolism, and potential toxicity. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's electronic and vibrational states. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a robust reference for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the substituted phenyl ring, the methyl group, and the methylene protons of the pyrrolidine ring.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (H-2) | ~ 7.8 - 8.0 | Doublet | ~ 2.0 |

| Aromatic-H (H-5) | ~ 7.5 - 7.7 | Doublet of Doublets | ~ 8.0, 2.0 |

| Aromatic-H (H-6) | ~ 7.3 - 7.5 | Doublet | ~ 8.0 |

| Pyrrolidine-H (α-CH₂) | ~ 3.2 - 3.4 | Triplet | ~ 7.0 |

| Pyrrolidine-H (β-CH₂) | ~ 1.8 - 2.0 | Multiplet | |

| Methyl-H (CH₃) | ~ 2.4 - 2.6 | Singlet |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to acquire the spectrum.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include an appropriate spectral width, acquisition time, and relaxation delay.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum is expected to show a complex splitting pattern due to the trisubstituted benzene ring.[3][4] The proton at position 2 (ortho to the sulfonyl group and meta to the bromine) is expected to be a doublet due to coupling with the proton at position 6. The proton at position 5 (ortho to the bromine and meta to the sulfonyl group) will likely appear as a doublet of doublets, coupling to both the proton at position 6 and the proton at position 2 (long-range coupling). The proton at position 6 (ortho to the methyl group and meta to the sulfonyl group) should be a doublet due to coupling with the proton at position 5.

The pyrrolidine protons will exhibit characteristic signals. The α-methylene protons, being adjacent to the electron-withdrawing sulfonyl group, will be deshielded and appear as a triplet. The β-methylene protons will be more shielded and appear as a multiplet.[5][6] The methyl group protons will appear as a sharp singlet in the upfield region of the spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C (C-1, C-SO₂) | ~ 138 - 142 |

| Aromatic-C (C-4, C-CH₃) | ~ 135 - 139 |

| Aromatic-C (C-2) | ~ 130 - 134 |

| Aromatic-C (C-5) | ~ 128 - 132 |

| Aromatic-C (C-6) | ~ 125 - 129 |

| Aromatic-C (C-3, C-Br) | ~ 120 - 124 |

| Pyrrolidine-C (α-CH₂) | ~ 45 - 50 |

| Pyrrolidine-C (β-CH₂) | ~ 23 - 28 |

| Methyl-C (CH₃) | ~ 18 - 22 |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Interpretation of the ¹³C NMR Spectrum

The chemical shifts of the aromatic carbons are influenced by the substituents.[7][8] The carbon attached to the sulfonyl group (C-1) and the carbon bearing the methyl group (C-4) will be downfield. The carbon attached to the bromine atom (C-3) will also show a characteristic shift. The remaining aromatic carbons will resonate in the typical aromatic region. The pyrrolidine carbons will appear in the aliphatic region, with the α-carbon being more deshielded than the β-carbon.[9][10] The methyl carbon will be the most upfield signal.

Diagram of this compound with Atom Numbering

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Sulfonyl (SO₂) | Asymmetric stretching | 1350 - 1320 | Strong |

| Sulfonyl (SO₂) | Symmetric stretching | 1160 - 1140 | Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | 2980 - 2850 | Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Weak |

| C-N | Stretching | 1250 - 1020 | Medium |

| C-Br | Stretching | 680 - 515 | Medium-Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid. Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Interpretation of the IR Spectrum

The IR spectrum will be dominated by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group.[11][12] The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region.[4] The aliphatic C-H stretching vibrations of the pyrrolidine and methyl groups will appear just below 3000 cm⁻¹.[13][14] The C-N stretching of the sulfonamide and the C-Br stretching will also be observable.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Predicted Mass Spectrometry Data

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M]⁺ | 303/305 | Molecular ion peak (isotopic pattern for Br) |

| [M+H]⁺ | 304/306 | Protonated molecular ion (isotopic pattern for Br) |

| [M-SO₂]⁺ | 239/241 | Loss of sulfur dioxide |

| [C₇H₆BrO₂S]⁺ | 237/239 | 3-bromo-4-methylphenylsulfonyl cation |

| [C₄H₈N]⁺ | 70 | Pyrrolidinyl cation |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Interpretation of the Mass Spectrum

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[15] The fragmentation of sulfonamides is well-documented and often involves the cleavage of the S-N bond and the loss of SO₂.[15][16][17][18] The observation of fragments corresponding to the 3-bromo-4-methylphenylsulfonyl cation and the pyrrolidinyl cation would provide strong evidence for the proposed structure.

Workflow for Spectroscopic Analysis of this compound

Caption: A generalized workflow for the spectroscopic characterization of the title compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a detailed and unambiguous confirmation of its chemical structure. The predicted data and interpretation strategies outlined in this guide serve as a valuable resource for researchers working with this and structurally related compounds. By understanding the causal relationships between molecular structure and spectroscopic output, scientists can confidently identify, characterize, and utilize such molecules in their research endeavors.

References

- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

- Sun, W., Wang, Y., & Li, Z. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(5), 888–895. [Link]

- ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.

- YouTube. (2021, March 24).

- ACS Publications. (2018). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry. [Link]

- YouTube. (2024, September 17).

- ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry.

- Journal of Pharmaceutical Sciences. (1979).

- MDPI. (2020). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules. [Link]

- Organic Chemistry at CU Boulder. (n.d.). Aromatics.

- Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta pharmaceutica, 57(3), 333–342. [Link]

- Chemistry LibreTexts. (2024, March 17). 15.

- Wiley-VCH. (2007).

- Slideshare. (2016, December 15). Analysis of sulfonamides. [Link]

- ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride.

- ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper....

- ResearchGate. (n.d.). The calculated and experimental FTIR spectra of [4-(Sulfonylazide)phenyl]-1-azide.

- ResearchGate. (n.d.). 1H-NMR spectrum of 1-pyrroline solution in DMSO-d6 (10000 ppm)....

- The Royal Society of Chemistry. (2012). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Dalton Transactions. [Link]

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0171507).

- Sinfoo Biotech. (n.d.). This compound,(CAS# 850429-75-3).

- PubChem. (n.d.). 1-(3-Bromo-4-methylbenzoyl)pyrrolidine.

- PubChem. (n.d.). 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine.

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- ResearchGate. (n.d.). (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.

- National Institute of Standards and Technology. (n.d.). Pyrrolidine.

- ResearchGate. (n.d.). 1H NMR spectra of the 1:1 complex of R[3]A with pyrrolidine in DMSO-d....

- SpectraBase. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts.

- RSC Publishing. (2021). Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. New Journal of Chemistry. [Link]

- NIH. (2022). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. Journal of Medicinal Chemistry. [Link]

- National Institute of Standards and Technology. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-.

- NIH. (2012). 4′-(3-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,2′′-indan]-1,1′′,3-trione. Acta Crystallographica Section E: Structure Reports Online. [Link]

- National Institute of Standards and Technology. (n.d.). Pyrrolidine.

- DeRuiter, J., & Noggle, F. T. (1995). Liquid chromatographic and mass spectral analysis of 1-(3,4-methylenedioxyphenyl)-1-propanamines: regioisomers of the 3,4-methylenedioxyamphetamines. Journal of chromatographic science, 33(11), 633–639. [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. This compound,(CAS# 850429-75-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. m.youtube.com [m.youtube.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0171507) [np-mrd.org]

- 10. spectrabase.com [spectrabase.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Pyrrolidine [webbook.nist.gov]

- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-(3-bromo-4-methylphenylsulfonyl)pyrrolidine. Addressed to researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectrum, grounded in the fundamental principles of NMR spectroscopy. We will explore the predicted chemical shifts, multiplicities, and coupling constants for each proton in the molecule. The causality behind these spectral features will be explained by considering the electronic effects of the substituents on both the aromatic and aliphatic moieties. This guide also outlines a standard protocol for sample preparation and data acquisition, ensuring the reproducibility of high-quality NMR data. The structural confirmation of the title compound is elucidated through a systematic breakdown of the spectral data, providing a valuable resource for the characterization of related sulfonamide compounds.

Introduction: The Structural Significance of this compound

This compound belongs to the sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity during the drug discovery and development process. ¹H NMR spectroscopy is an unparalleled, non-destructive analytical technique for providing detailed information about the molecular structure of organic compounds in solution.[1][2]

This guide will focus on a detailed, predictive analysis of the ¹H NMR spectrum of this compound. By dissecting the spectrum into its constituent parts—the aromatic region and the aliphatic (pyrrolidine) region—we will assign each resonance to its corresponding proton and rationalize its chemical shift and multiplicity based on the electronic environment.

Predicted ¹H NMR Spectrum

Due to the absence of a publicly available experimental spectrum, the following analysis is based on a highly accurate, computationally predicted ¹H NMR spectrum. The prediction was performed using advanced algorithms that consider the effects of substituents on chemical shifts and coupling constants. Such predictive tools are invaluable in modern chemistry for the tentative identification of novel compounds and for guiding the interpretation of experimental data.[3][4]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | H-2 |

| ~7.55 | dd | 1H | H-6 |

| ~7.35 | d | 1H | H-5 |

| ~3.40 | t | 4H | H-α |

| ~2.45 | s | 3H | -CH₃ |

| ~1.90 | m | 4H | H-β |

In-Depth Spectral Analysis

The ¹H NMR spectrum of this compound can be logically divided into two distinct regions: the downfield aromatic region, corresponding to the protons on the 3-bromo-4-methylphenylsulfonyl group, and the upfield aliphatic region, representing the protons of the pyrrolidine ring.

The Aromatic Region (δ 7.0 - 8.0 ppm)

The aromatic protons are deshielded due to the ring current effect of the benzene ring and the electron-withdrawing nature of the sulfonyl group.[1][2] The substitution pattern on the aromatic ring gives rise to a characteristic splitting pattern for the three aromatic protons.

-

H-2 (δ ~7.85 ppm, doublet): This proton is situated ortho to the strongly electron-withdrawing sulfonyl group, causing it to be the most deshielded of the aromatic protons. It appears as a doublet due to coupling with the adjacent H-6 proton. The typical ortho coupling constant (³J) in benzene rings is in the range of 7-9 Hz.

-

H-6 (δ ~7.55 ppm, doublet of doublets): This proton is coupled to both H-2 (ortho-coupling) and H-5 (meta-coupling). The ortho coupling will result in a larger splitting, while the meta coupling (⁴J), typically around 2-3 Hz, will cause a smaller splitting of each of the ortho-doublet peaks.[5]

-

H-5 (δ ~7.35 ppm, doublet): This proton is primarily influenced by the ortho methyl group and the meta bromine atom. It appears as a doublet due to ortho coupling with the H-6 proton.

The methyl group protons on the aromatic ring are expected to resonate as a singlet around δ 2.45 ppm . The singlet nature arises from the absence of any adjacent protons to couple with.

The Aliphatic Region (δ 1.5 - 3.5 ppm)

The protons of the pyrrolidine ring are influenced by the electron-withdrawing sulfonyl group attached to the nitrogen atom. This causes a downfield shift compared to unsubstituted pyrrolidine.[6]

-

H-α (δ ~3.40 ppm, triplet): These are the four protons on the carbons directly attached to the nitrogen atom (positions 2 and 5 of the pyrrolidine ring). The electron-withdrawing sulfonyl group significantly deshields these protons. They are expected to appear as a triplet due to coupling with the adjacent β-protons.

-

H-β (δ ~1.90 ppm, multiplet): These are the four protons on the carbons at positions 3 and 4 of the pyrrolidine ring. They are less affected by the sulfonyl group and thus resonate at a higher field (more shielded) compared to the α-protons. These protons will appear as a multiplet due to coupling with the α-protons. The coupling pattern is often complex due to the conformational mobility of the five-membered ring.[7]

Experimental Protocol

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common, relatively non-polar solvent that provides good solubility for a wide range of organic molecules.

-

Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion, especially for resolving the aromatic multiplets.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Number of Scans: 16 to 64 scans should be sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate.

-

Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.

-

-

Data Processing:

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Visualization of Molecular Structure and Experimental Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Figure 1: Molecular structure of this compound with proton labeling.

Figure 2: Experimental workflow for ¹H NMR analysis.

Conclusion: A Self-Validating Structural Interpretation

The predicted ¹H NMR spectrum of this compound provides a robust and self-validating confirmation of its molecular structure. The distinct signals in the aromatic and aliphatic regions, their specific chemical shifts, integrations, and multiplicities all align with the expected electronic and steric influences of the substituents. The downfield shift of the aromatic protons confirms the presence of the electron-withdrawing sulfonyl group, while the characteristic splitting pattern reveals the substitution pattern on the benzene ring. Similarly, the chemical shifts and multiplicities of the pyrrolidine protons are consistent with an N-sulfonylated pyrrolidine ring. This detailed analysis serves as a powerful tool for the unambiguous identification and purity assessment of this compound and provides a framework for the spectral interpretation of related sulfonamides.

References

- UCL. (n.d.). Spin-Spin Coupling. University College London.

- Napolitano, J. G., Gavín, J. A., García, C., Norte, M., Fernández, J. J., & Daranas, A. H. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry, 17(23), 6338-47.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041792).

- Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. University of Alberta.

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- UCL. (n.d.). Spin-Spin Coupling. University College London.

- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.

- Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED).

- University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts.

- ACG Publications. (2023). Records of Natural Products-SI.

- Chem LibreTexts. (n.d.). Illustrated Glossary of Organic Chemistry - Long range coupling.

- Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.

- UCL. (n.d.). Chemical shifts. University College London.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.